molecular formula C14H21BFNO2Si B1398787 (1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid CAS No. 1093066-72-8

(1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid

Cat. No.: B1398787
CAS No.: 1093066-72-8
M. Wt: 293.22 g/mol
InChI Key: CQVAQTRJECVDQH-UHFFFAOYSA-N
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Description

(1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid is a boronic acid derivative that features a tert-butyldimethylsilyl group, a fluorine atom, and an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Silylation: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.

    Boronic Acid Formation: The boronic acid moiety is introduced through a reaction with a boronic ester or boronic acid precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to a boronate ester or boronic anhydride.

    Reduction: The indole ring can be reduced under specific conditions.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate the reduction of the indole ring.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronate esters, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

(1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    (1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid: Similar structure but lacks the fluorine atom.

    (1-(tert-Butyldimethylsilyl)-5-methyl-1H-indole-3-boronic acid pinacol ester): Contains a methyl group instead of a fluorine atom and a pinacol ester instead of a boronic acid group.

Uniqueness

(1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the tert-butyldimethylsilyl group, fluorine atom, and boronic acid moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[1-[tert-butyl(dimethyl)silyl]-5-fluoroindol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BFNO2Si/c1-14(2,3)20(4,5)17-9-8-10-12(17)7-6-11(16)13(10)15(18)19/h6-9,18-19H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVAQTRJECVDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=C1C=CN2[Si](C)(C)C(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BFNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726256
Record name {1-[tert-Butyl(dimethyl)silyl]-5-fluoro-1H-indol-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093066-72-8
Record name B-[1-[(1,1-Dimethylethyl)dimethylsilyl]-5-fluoro-1H-indol-4-yl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093066-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {1-[tert-Butyl(dimethyl)silyl]-5-fluoro-1H-indol-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-(tert-butyl-dimethyl-silanyl)-5-fluoro-1H-indole (30.0 g, 0.12 mol) in anhydrous THF (1000 mL) were added N,N,N′,N′-tetramethylethylenediamine (36.6 mL, 0.241 mol) and a solution of s-butyl lithium (1.4 M in cyclohexane, 172 mL, 0.241 mmol) at −78° C. The resulting mixture was stirred at −78° C. for 2 h, then triisopropyl borate (37.5 mL, 162.7 mmol) was added dropwise. The resulting solution was stirred at −78° C. for 40 min, then allowed to warm to −20° C. An aqueous solution of HCl (2.4 M, 250 mL) was added and the resulting mixture was poured into H2O. The layers were separated and the aqueous layer extracted with EtOAc. The combined organic layers were dried (MgSO4) and concentrated in vacuo. The resultant yellow solid was then crystallised from DCM and cyclohexane to give the title compound as a white solid (25.0 g, 71%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
36.6 mL
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
172 mL
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
71%

Synthesis routes and methods II

Procedure details

To a mixture of the product of Step 1 (4.98 g, 20 mmol) and TMEDA (2.32 g, 20 mmol) in THF at −78° C. was slowly added a 1.3M solution of s-BuLi (15.4 mL, 20 mmol) in cyclohexane and the mixture was stirred for 2 h at −78° C. Triisopropyl borate (3.76 g, 20 mmol) was added to the mixture at −78° C. and stirred for another 1 h and then warmed to −20° C. Water was added and the mixture was extracted with EtOAc and the organic layer was dried over Na2SO4 and evaporated. The residue was re-crystallized (EtOAc and n-hexane) to give the title compound (1.2 g, 20.7%).
Quantity
4.98 g
Type
reactant
Reaction Step One
Name
Quantity
2.32 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.76 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
20.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid
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(1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid
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(1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid
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(1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid
Reactant of Route 5
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(1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid
Reactant of Route 6
(1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid

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